molecular formula C9H10BrNO B13572599 N-(3-bromophenyl)oxetan-3-amine

N-(3-bromophenyl)oxetan-3-amine

Cat. No.: B13572599
M. Wt: 228.09 g/mol
InChI Key: XLZSRWMYTXALJH-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)oxetan-3-amine is a chemical compound that belongs to the class of oxetane derivatives. Oxetanes are four-membered cyclic ethers containing one oxygen atom. The presence of a bromophenyl group attached to the oxetane ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the epoxide ring-opening reaction using trimethyloxosulfonium ylide, which forms the oxetane ring . The bromophenyl group can be introduced through a Suzuki–Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production of N-(3-bromophenyl)oxetan-3-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)oxetan-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium hydride (NaH) and dimethyl sulfoxide (DMSO) are often employed.

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, amine derivatives, and other functionalized compounds.

Scientific Research Applications

N-(3-bromophenyl)oxetan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)oxetan-3-amine involves its interaction with molecular targets such as enzymes and receptors. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The bromophenyl group can enhance the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)oxetan-3-amine
  • N-(3-fluorophenyl)oxetan-3-amine
  • N-(3-methylphenyl)oxetan-3-amine

Uniqueness

N-(3-bromophenyl)oxetan-3-amine is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interactions with biological targets.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

N-(3-bromophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10BrNO/c10-7-2-1-3-8(4-7)11-9-5-12-6-9/h1-4,9,11H,5-6H2

InChI Key

XLZSRWMYTXALJH-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=CC(=CC=C2)Br

Origin of Product

United States

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